molecular formula C16H18O9 B1213511 (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 534-61-2

(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B1213511
CAS No.: 534-61-2
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-BMNNCGMMSA-N
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Description

The compound (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and phenolic compounds.

    Formation of Intermediates: Through a series of reactions, including hydroxylation and esterification, intermediates are formed.

    Final Assembly: The final step involves the coupling of intermediates under specific conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Such as ketones and aldehydes.

    Reduced Derivatives: Such as alcohols.

    Substituted Phenolic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

In biological research, it serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine

In medicine, it has potential therapeutic applications due to its bioactive properties, such as antioxidant and anti-inflammatory effects.

Industry

In the industrial sector, it is utilized in the production of pharmaceuticals, cosmetics, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

534-61-2

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

(1S,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16+/m1/s1

InChI Key

CWVRJTMFETXNAD-BMNNCGMMSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Synonyms

(1S,3R,4S,5R)-3-(((2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
isochlorogenic acid

Origin of Product

United States

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